2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound with the molecular formula C16H19N3O8. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of novel antibody-drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(pyridin-2-yldisulfanyl)propanoic acid, followed by the addition of ethoxy groups through a series of etherification reactions . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
- Catalysts
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Properties
Molecular Formula |
C19H25N3O7S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H25N3O7S2/c23-15(7-14-30-31-16-3-1-2-8-21-16)20-9-11-28-13-12-27-10-6-19(26)29-22-17(24)4-5-18(22)25/h1-3,8H,4-7,9-14H2,(H,20,23) |
InChI Key |
LDTGPHMYBSIGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
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